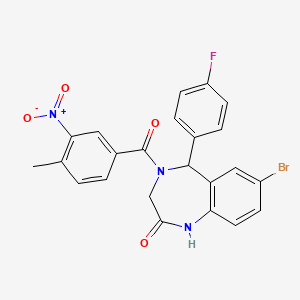
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a compound that likely exhibits interesting chemical and biological properties due to the presence of a dihydroisoquinoline moiety linked to a sulfonamide group. The dihydroisoquinoline structure is a common pharmacophore in medicinal chemistry, often associated with a variety of biological activities. The sulfonamide group is also a significant functional group in drug design, known for its ability to mimic the transition state of enzyme-catalyzed reactions, thereby acting as enzyme inhibitors.
Synthesis Analysis
The synthesis of related sulfonated dihydroisoquinolinones has been reported using a cascade radical addition and cyclization method. This process involves the reaction of N-allylbenzamides with arylsulfinic acids in the presence of tert-butyl hydroperoxide (TBHP) under metal-free conditions, yielding the desired products in good yields . Although the specific synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
Molecular modeling studies have been conducted on similar compounds, such as 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, to understand their interactions with biological targets like phenylethanolamine N-methyltransferase (PNMT). These studies suggest that the sulfonamide group can form hydrogen bonds with key amino acid residues within the active site of the enzyme, contributing to the inhibitory potency of these molecules .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the dihydroisoquinoline and sulfonamide groups can be quite diverse. For instance, N-sulfonylthioimidates, which share structural similarities with the compound , can be transformed into 3,4-dihydroquinazolines through a one-pot synthetic strategy . This indicates that the compound could potentially undergo further chemical transformations to yield a variety of biologically active heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide would be influenced by its molecular structure. The presence of the sulfonamide group could enhance the compound's water solubility, while the lipophilic dihydroisoquinoline and dimethylbenzamide moieties might contribute to its ability to cross biological membranes. The exact properties would need to be determined experimentally, but the compound's structure suggests a balance between hydrophilic and lipophilic characteristics, which is often desirable in drug design .
Direcciones Futuras
The future directions for the study of “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide” could involve exploring its potential biological activities and applications, given that 3,4-dihydroisoquinoline derivatives have been found to exhibit various biological activities .
Mecanismo De Acción
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline, a structural motif in this compound, is present in various natural products and therapeutic lead compounds . It binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that derivatives of 1,2,3,4-tetrahydroisoquinoline can act as precursors for various alkaloids displaying multifarious biological activities . This suggests that the compound might interact with its targets to initiate a series of biological responses.
Biochemical Pathways
It’s known that indole derivatives, which share a similar structural motif with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways leading to these effects.
Pharmacokinetics
It’s known that the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves reactions that can influence the compound’s bioavailability
Result of Action
It’s known that indole derivatives, which share a similar structural motif with this compound, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.
Action Environment
It’s known that the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves reactions that can be influenced by environmental conditions . This suggests that environmental factors might play a role in the compound’s action.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-11-16(2)13-19(12-15)20(23)21-8-10-26(24,25)22-9-7-17-5-3-4-6-18(17)14-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABCCLYSJBSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

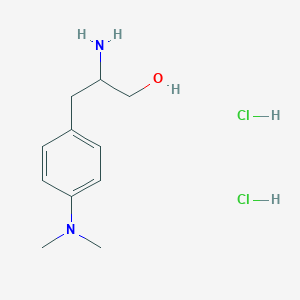
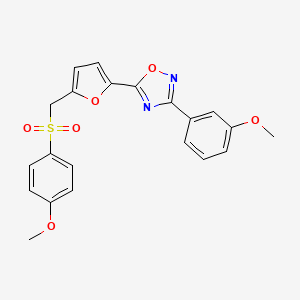
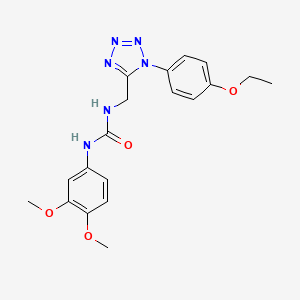
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)
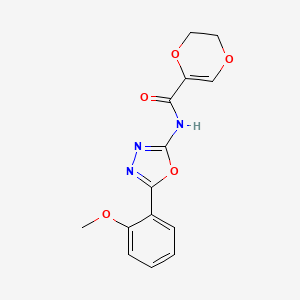
![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)

![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

